

# An In-depth Technical Guide to Patulitrin and its Aglycone Patuletin

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## Compound of Interest

Compound Name: Patulitrin

Cat. No.: B192047

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in the plant kingdom, known for their wide range of pharmacological properties.[1] Among these, Patuletin, a flavonol, and its glycoside form, **Patulitrin**, have emerged as compounds of significant interest due to their multifaceted biological activities. Patuletin is chemically defined as 3,5,7,3',4'-pentahydroxy-6-methoxyflavone, a methylated derivative of quercetagenin.[2] **Patulitrin** is the 7-O-glucoside of patuletin.[3]

These compounds are predominantly isolated from plants of the Tagetes genus, such as Tagetes patula (French Marigold) and Tagetes erecta, where they are often major constituents of the flowers.[1][4][5] Their activities span anti-inflammatory, antioxidant, cytotoxic, and anti-arthritic effects, making them promising candidates for further investigation in drug discovery and development.[6][7][8] This guide provides a comprehensive technical overview of the chemical properties, biological activities, mechanisms of action, and experimental data related to **Patulitrin** and Patuletin.

## Chemical and Physical Properties

**Patulitrin** and Patuletin share a core flavonol structure, with the primary difference being the presence of a glucose moiety at the C7 position in **Patulitrin**. This structural difference influences their solubility, bioavailability, and to some extent, their biological activity.

Property	Patuletin	Patulitrin
Synonyms	6-Methoxyquercetin, Quercetagetin 6-methyl ether[2]	Patuletin 7-glucoside, 6-Methoxyquercetin 7-glucoside[3]
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one[2]	2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one[3]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sub>8</sub> [2]	C <sub>22</sub> H <sub>22</sub> O <sub>13</sub> [9][10]
Molecular Weight	332.26 g/mol [2]	494.41 g/mol [9][10]
CAS Number	519-96-0[2]	19833-25-1[3][4]
Appearance	Solid[2]	Data not specified
Melting Point	262 - 264 °C[2]	Data not specified
Solubility	Soluble in DMSO, Acetone[4]	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

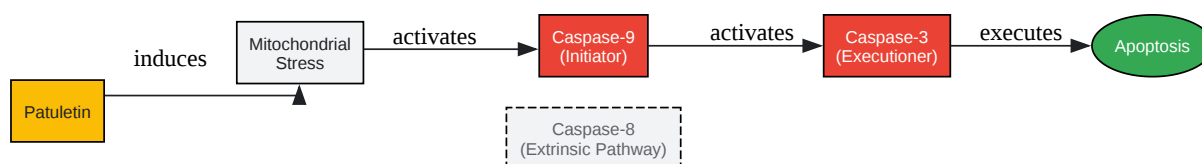
## Pharmacological Activities and Mechanism of Action

Patuletin and its glycoside exhibit a broad spectrum of biological effects. The aglycone, Patuletin, is generally the more studied and often more potent form.

### Anticancer and Cytotoxic Activity

Patuletin demonstrates significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[1] Studies show that the presence of the methoxy group at the C6 position enhances its potency compared to similar flavonols like quercetin.[1]

**Mechanism of Action: Intrinsic Apoptosis Pathway** Patuletin induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] This is evidenced by the significantly higher activation of caspase-9, the key initiator caspase of the intrinsic pathway, compared to caspase-8 (initiator of the extrinsic pathway).[1] Activated caspase-9 then triggers the executioner caspase, caspase-3, leading to the cleavage of cellular proteins and eventual cell death.[1]



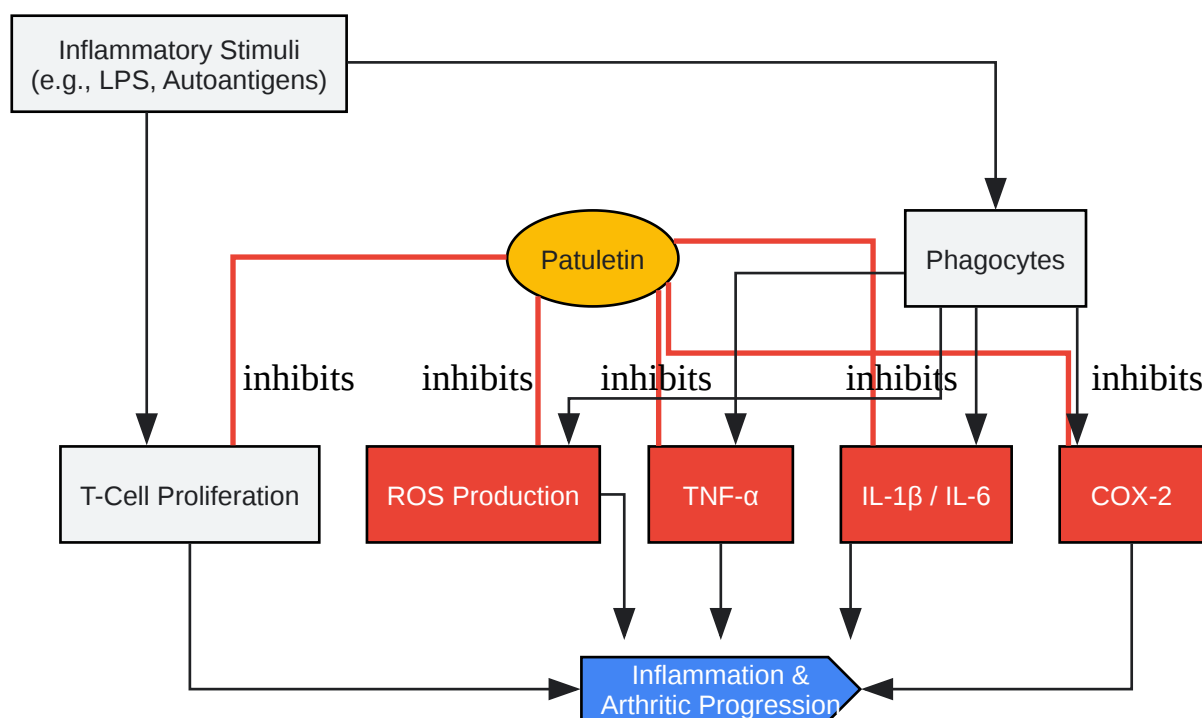
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Patuletin-induced intrinsic apoptosis pathway.

## Anti-inflammatory and Anti-arthritic Activity

Both **Patulitrin** and Patuletin possess potent anti-inflammatory properties.[7] They have been shown to be effective in animal models of acute inflammation, such as carrageenin-induced paw edema and TPA-induced ear edema.[7] Patuletin's anti-arthritic potential is linked to its ability to modulate pro-inflammatory cytokines and cellular processes involved in rheumatoid arthritis.[8]

**Mechanism of Action: Cytokine and ROS Modulation** Patuletin exerts its anti-inflammatory effects by inhibiting key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-1 beta (IL-1 $\beta$ ).[8] It also suppresses the production of Reactive Oxygen Species (ROS) from phagocytes and inhibits the proliferation of T-cells, which are crucial drivers in autoimmune conditions like rheumatoid arthritis.[8] Furthermore, it has been shown to decrease the expression of COX-2 in models of polycystic ovarian syndrome.[11]



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Anti-inflammatory mechanisms of Patuletin.

## Antioxidant Activity

The polyphenolic structure of Patuletin and **Patulitrin** endows them with significant antioxidant capabilities. They act as potent radical scavengers, capable of neutralizing a wide range of free radical species and inhibiting their formation.[7]

## Other Activities

- Antimicrobial: Patuletin has shown activity against various bacteria, including reducing biofilm formation and virulence factor production in *Staphylococcus aureus*. [12]
- Aldose Reductase Inhibition: Patuletin is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. [2]
- Hepatoprotective: The compound has demonstrated protective effects on the liver. [6]
- Antinociceptive: Patuletin exhibits pain-relieving properties. [6]

## Quantitative Data Summary

The biological activities of Patuletin and **Patulitrin** have been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Antiproliferative Activity (IC<sub>50</sub>) of Patuletin Data from Alvarado-Sansininea J.J., et al. (2018)[[1](#)]

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
CaSki	Cervical Cancer	58.78
MDA-MB-231	Breast Cancer	72.34
SK-LU-1	Lung Cancer	61.53

Table 2: Anti-inflammatory Activity of Patuletin and **Patulitrin** Data from Yasukawa K., et al. (2013)[[7](#)]

Assay	Compound	Dose	Inhibition (%)
Carrageenin-induced paw edema (mice, p.o.)	Patuletin	50 mg/kg	41-52%
Carrageenin-induced paw edema (mice, p.o.)	Patulitrin	50 mg/kg	45-52%
TPA-induced ear edema (mice, topical)	Patuletin	1.0 mg/ear	~55%
TPA-induced ear edema (mice, topical)	Patulitrin	1.0 mg/ear	~45%
Histamine-induced paw edema (mice, p.o.)	Patuletin	50 mg/kg	54-70%

Table 3: Antioxidant Activity of Patuletin and **Patulitrin** Data from Yasukawa K., et al. (2013)[[7](#)]

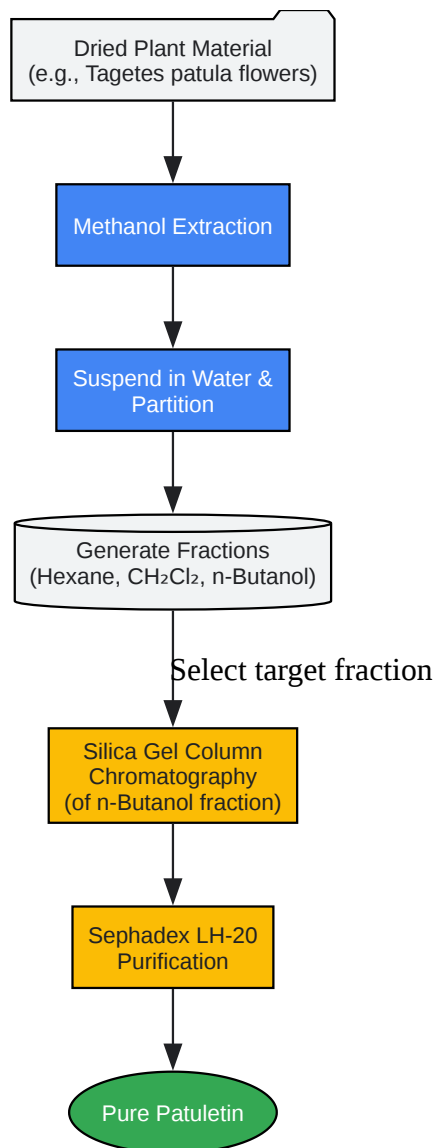
Assay	Compound	IC <sub>50</sub> (µg/mL)
DPPH radical scavenging	Patuletin	4.3
DPPH radical scavenging	Patulitrin	10.17

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the isolation of Patuletin and for assessing its anti-inflammatory activity.

### General Isolation and Purification Workflow

Patuletin and **Patulitrin** are typically isolated from the flowers of *Tagetes patula*.<sup>[13]</sup> The general workflow involves extraction, fractionation, and chromatographic purification.



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